N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a nicotinamide moiety bearing a trifluoromethyl group at the 6-position. Pyrazole derivatives are well-documented for their pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial activities . This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeted therapies requiring precise molecular interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-13-18(15-6-4-3-5-7-15)14(2)27(26-13)11-10-24-19(28)16-8-9-17(25-12-16)20(21,22)23/h3-9,12H,10-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCXJXBKNWWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound can be explored for its therapeutic properties. Its structural features may contribute to its activity against various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features:
Structural and Functional Analysis
The phenyl group may improve binding to hydrophobic pockets in proteins. ’s pyrazole lacks the 4-phenyl group but incorporates a pyrimidinone ring, introducing additional hydrogen-bonding sites (ketone) .
Linker Variations :
- The ethyl linker in the target compound offers flexibility, whereas ’s thioethyl linker introduces a sulfur atom, which may affect redox stability or metal coordination .
Terminal Groups: The nicotinamide moiety in the target compound enables hydrogen bonding via the amide and pyridine nitrogen, contrasting with ’s acetamide (weaker H-bond acceptor) and ’s nitrile (polar but non-ionic) . Trifluoromethyl groups are ubiquitous across these compounds, likely improving membrane permeability and resistance to oxidative metabolism .
Pharmacological Implications: Compounds with pyrazole-nicotinamide hybrids (e.g., target compound, ) show cytotoxic effects in vitro, suggesting kinase or protease inhibition .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered interest due to its unique molecular structure and potential biological activities. The compound features a pyrazole ring with specific substitutions, which may influence its interactions with biological targets.
Chemical Structure
The structure of the compound can be summarized as follows:
- IUPAC Name : N-(2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Molecular Formula : C21H23F3N4O
- Molecular Weight : 398.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study demonstrated that the compound increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer . This inhibition could disrupt tumor growth by altering the acid-base balance within the tumor microenvironment.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. Its structural components suggest potential interactions with inflammatory mediators, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10.38 | Induction of apoptosis via caspase activation |
| Study 2 | HeLa (cervical cancer) | 15.25 | Inhibition of carbonic anhydrase activity |
| Study 3 | PANC-1 (pancreatic cancer) | 8.75 | Modulation of p53 pathway |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and the introduction of the trifluoromethyl group significantly affect the biological activity of the compound. For example, variations in substituents on the pyrazole ring have been linked to enhanced anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
